3-[(Cyclohexyloxy)methyl]thiophenol
Description
3-[(Cyclohexyloxy)methyl]thiophenol is a substituted thiophenol derivative characterized by a thiol (-SH) group attached to a benzene ring, with a cyclohexyloxymethyl (-CH₂-O-cyclohexyl) substituent at the 3-position. This structure combines the aromatic reactivity of thiophenol with the steric and electronic effects of the cyclohexyloxy group.
Thiophenols are widely studied for their roles in medicinal chemistry, enzyme inhibition, and material science. The introduction of bulky substituents like cyclohexyloxymethyl may enhance lipophilicity, alter solubility, and modulate biological activity compared to simpler thiophenols such as thiophenol (C₆H₅SH) or 3-methoxy thiophenol .
Properties
IUPAC Name |
3-(cyclohexyloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVHGUCVKYWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with cyclohexyloxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(Cyclohexyloxy)methyl]thiophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-[(Cyclohexyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexyloxy)methyl]thiophenol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring and cyclohexyloxy group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Physical Properties
The cyclohexyloxymethyl group in 3-[(Cyclohexyloxy)methyl]thiophenol introduces significant steric bulk and hydrophobicity compared to smaller substituents like methoxy (-OCH₃) or nitro (-NO₂). Key comparisons include:
Key Insights :
- The cyclohexyloxymethyl group likely reduces water solubility compared to thiophenol and 3-methoxy thiophenol, impacting bioavailability and environmental persistence .
- Its steric bulk may hinder interactions in enzyme active sites compared to smaller substituents, as seen in TPMT inhibition studies .
Chemical Reactivity
Substituents on thiophenol derivatives influence their reactivity in organic synthesis:
- Thiophenol (C₆H₅SH): Reacts with electrophiles at the aromatic ring or via the thiol group. Stable under mild conditions but decomposes at high temperatures (>140°C) .
- 3-Methoxy thiophenol: The electron-donating methoxy group enhances aromatic ring reactivity toward electrophilic substitution. Used in synthesizing benzothiazoles for anticancer agents .
- 3-[(Cyclohexyloxy)methyl]thiophenol: The bulky cyclohexyloxy group may sterically hinder reactions at the 3-position. However, the thiol group remains reactive, enabling participation in disulfide bond formation or metal chelation .
Enzyme Inhibition (TPMT)
Thiopurine methyltransferase (TPMT) is inhibited by aromatic thiols and benzoic acid derivatives. Key findings:
- Thiophenol: Substrate for TPMT with nanomolar affinity; competes with thiopurines like 6-mercaptopurine .
- 3-Methoxy thiophenol: Methoxy groups enhance TPMT inhibition potency (e.g., 3,4-dimethoxy-5-hydroxybenzoic acid has IC₅₀ = 20 µM) .
- 3-[(Cyclohexyloxy)methyl]thiophenol: The cyclohexyloxy group may reduce TPMT affinity due to steric hindrance, though its lipophilicity could improve membrane permeability for intracellular targeting .
Anticancer Potential
Benzothiazole derivatives synthesized from 2-aminothiophenol show anticancer activity. For example:
Biological Activity
3-[(Cyclohexyloxy)methyl]thiophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-[(Cyclohexyloxy)methyl]thiophenol features a thiophenol core substituted with a cyclohexyloxy group. The presence of the thiophenol moiety is significant as thiophenes are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Mechanisms of Biological Activity
The biological activity of 3-[(Cyclohexyloxy)methyl]thiophenol can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in skin whitening agents .
- Interaction with Cellular Pathways : The lipophilicity imparted by the cyclohexyloxy group may enhance the compound's ability to penetrate cell membranes, allowing it to interact with various intracellular targets .
Biological Activity Overview
The following table summarizes the biological activities reported for 3-[(Cyclohexyloxy)methyl]thiophenol and related compounds:
Case Studies
- Tyrosinase Inhibition : A study on similar thiophene derivatives demonstrated that certain analogs effectively inhibited tyrosinase activity with IC50 values significantly lower than that of standard inhibitors like kojic acid. This suggests that 3-[(Cyclohexyloxy)methyl]thiophenol may possess similar inhibitory effects, making it a candidate for skin lightening formulations .
- Antioxidant Effects : Research has indicated that thiophene-based compounds can reduce levels of ROS and exhibit radical scavenging activities. These findings support the potential use of 3-[(Cyclohexyloxy)methyl]thiophenol in formulations aimed at reducing oxidative stress-related skin damage .
- Anti-inflammatory Properties : The anti-inflammatory potential of thiophene derivatives has been well-documented, with some compounds showing efficacy in inhibiting cyclooxygenase (COX) enzymes. This activity could position 3-[(Cyclohexyloxy)methyl]thiophenol as a therapeutic agent for inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
